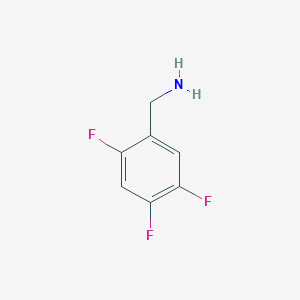

2,4,5-Trifluorobenzylamine

Description

Structure

3D Structure

Properties

IUPAC Name |

(2,4,5-trifluorophenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F3N/c8-5-2-7(10)6(9)1-4(5)3-11/h1-2H,3,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLJQJQNRXILVTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)F)F)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30380347 | |

| Record name | 2,4,5-Trifluorobenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30380347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

168644-93-7 | |

| Record name | 2,4,5-Trifluorobenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30380347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 168644-93-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2,4,5-Trifluorobenzylamine: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,5-Trifluorobenzylamine is a fluorinated aromatic amine that serves as a valuable building block in medicinal chemistry and materials science. The strategic placement of three fluorine atoms on the phenyl ring significantly influences the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding interactions with biological targets. This technical guide provides a comprehensive overview of the chemical properties and structural aspects of this compound, tailored for professionals in research and drug development.

Chemical Structure and Properties

The chemical structure of this compound consists of a benzylamine core with fluorine atoms substituted at the 2, 4, and 5 positions of the benzene ring.

Molecular Formula: C7H6F3N[1]

Molecular Weight: 161.12 g/mol [1]

CAS Number: 168644-93-7[1]

The presence of the electron-withdrawing fluorine atoms modulates the electron density of the aromatic ring and the basicity of the amine group. This substitution pattern is crucial for fine-tuning the molecule's properties for various applications.

Physicochemical Data

Quantitative data for this compound is not extensively reported in publicly available literature, with much of the available information focusing on the 2,4,6-isomer. However, based on supplier information and general chemical principles, the following properties can be summarized.

| Property | Value/Information |

| Physical Form | Liquid |

| Purity | Typically ≥98% |

| Storage Conditions | Store at 2-8°C in a dark place under an inert atmosphere. |

| Solubility | Soluble in organic solvents. |

Spectroscopic Analysis

Detailed spectroscopic data with peak assignments for this compound is scarce in the public domain. However, the expected spectral characteristics can be inferred from the known structure and general principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

1H NMR: The proton NMR spectrum is expected to show distinct signals for the benzylic protons (-CH2-) and the aromatic protons. The aromatic region would display complex splitting patterns due to proton-proton and proton-fluorine couplings.

-

13C NMR: The carbon NMR spectrum would reveal signals for the benzylic carbon and the six aromatic carbons. The carbon signals in the aromatic region would exhibit splitting due to carbon-fluorine coupling (1JC-F, 2JC-F, etc.), which can be complex to interpret without specific experimental data.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by the following absorption bands:

-

N-H stretching: Around 3300-3400 cm-1, characteristic of the primary amine. A doublet may be observed for the -NH2 group.[1]

-

C-H stretching (aromatic and aliphatic): Aromatic C-H stretches typically appear above 3000 cm-1, while aliphatic C-H stretches are found just below 3000 cm-1.[1]

-

C=C stretching (aromatic): Peaks in the 1450-1600 cm-1 region are indicative of the benzene ring.[1]

-

C-F stretching: Strong absorptions in the 1000-1300 cm-1 range are characteristic of the carbon-fluorine bonds.

Mass Spectrometry (MS)

In a mass spectrum obtained by electron ionization (EI), the molecular ion peak (M+•) would be observed at an m/z corresponding to the molecular weight (161.12). The fragmentation pattern would likely involve the loss of the amino group or cleavage of the benzylic C-C bond, leading to characteristic fragment ions.

Reactivity and Synthetic Applications

Substituted benzylamines are versatile intermediates in organic synthesis. The reactivity of this compound is influenced by both the nucleophilic amine group and the electron-deficient aromatic ring.

The amino group can readily undergo reactions such as acylation, alkylation, and formation of Schiff bases. The trifluorinated phenyl ring can participate in nucleophilic aromatic substitution reactions, although this is generally less facile than with more activated systems.

The electron-withdrawing nature of the fluorine atoms can influence the reactivity of the benzylic protons and the overall stability of the molecule.

Experimental Protocols

Below is a generalized workflow for a potential synthesis and a standard derivatization reaction.

Caption: Hypothetical synthesis of this compound.

Caption: General workflow for the acylation of this compound.

Biological and Medicinal Chemistry Context

The incorporation of fluorine atoms into drug candidates can significantly enhance pharmacokinetic and physicochemical properties.[5][6] Fluorine substitution can:

-

Increase metabolic stability: By blocking sites of oxidative metabolism.

-

Enhance binding affinity: Through favorable interactions with biological targets.

-

Improve membrane permeability: By increasing lipophilicity.

While specific biological activities or signaling pathway involvement for this compound are not documented in the available literature, its structural motif is of high interest in drug discovery. Fluorinated benzylamines are key intermediates in the synthesis of a wide range of biologically active molecules, including potential therapeutics for central nervous system disorders, anti-infectives, and oncology.[5][6]

The logical relationship for its application in drug discovery is outlined below.

Caption: Role of this compound in a drug discovery workflow.

Conclusion

This compound is a fluorinated building block with significant potential in the development of new pharmaceuticals and advanced materials. While detailed experimental data for this specific isomer is not as prevalent as for some of its counterparts, its structural features suggest a reactivity profile that is highly valuable for chemical synthesis. Further research into the specific properties and reactions of this compound will undoubtedly expand its applications and contribute to advancements in medicinal chemistry and materials science. Researchers and drug development professionals are encouraged to consider this compound as a key intermediate for introducing the unique benefits of fluorine substitution into their molecular designs.

References

An In-Depth Technical Guide to the Synthesis of 2,4,5-Trifluorobenzylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,5-Trifluorobenzylamine is a key building block in the synthesis of a variety of pharmaceutical and agrochemical compounds. The presence of the trifluorinated phenyl ring imparts unique properties, such as altered metabolic stability and binding affinity, making it a valuable intermediate in drug discovery and development. This technical guide provides a comprehensive overview of the primary synthetic pathways to this compound, complete with detailed experimental protocols, quantitative data, and process visualizations.

Core Synthetic Pathways

Three principal synthetic routes have been identified for the preparation of this compound, starting from readily available precursors:

-

Reduction of 2,4,5-Trifluorobenzonitrile: This is a common and efficient method involving the reduction of the nitrile functionality to a primary amine.

-

Reductive Amination of 2,4,5-Trifluorobenzaldehyde: This pathway involves the reaction of the corresponding aldehyde with an ammonia source, followed by in-situ reduction of the resulting imine.

-

Amination of 2,4,5-Trifluorobenzyl Halides: This route utilizes the substitution of a benzylic halide with an amine source.

The following sections will delve into the specifics of each of these pathways.

Pathway 1: Reduction of 2,4,5-Trifluorobenzonitrile

The reduction of 2,4,5-trifluorobenzonitrile is a highly effective method for the synthesis of this compound. This transformation can be achieved using various reducing agents, with catalytic hydrogenation being a prevalent and scalable approach.

Synthesis of the Precursor: 2,4,5-Trifluorobenzonitrile

2,4,5-Trifluorobenzonitrile can be synthesized from precursors such as 2,4,5-trifluoroaniline or 2,4-dichloro-5-fluorobenzonitrile.

-

From 2,4,5-Trifluoroaniline: A process involving diazotization of 2,4,5-trifluoroaniline followed by a Sandmeyer-type reaction with a cyanide source can be employed.[1]

-

From 2,4-dichloro-5-fluorobenzonitrile: A nucleophilic aromatic substitution reaction with a fluoride source can be utilized to replace the chlorine atoms.

Experimental Protocol: Catalytic Hydrogenation of 2,4,5-Trifluorobenzonitrile

Reaction:

Reagents and Equipment:

-

2,4,5-Trifluorobenzonitrile

-

Raney® Nickel (catalyst)[6]

-

Methanol (solvent)

-

Ammonia (additive to suppress secondary amine formation)

-

High-pressure autoclave

-

Filtration apparatus

-

Distillation/Extraction equipment

Procedure (Adapted from 2,4,6-Trifluorobenzonitrile synthesis): [2][3][4][5]

-

Charge a high-pressure autoclave with 2,4,5-trifluorobenzonitrile, methanol, and Raney® Nickel catalyst.

-

Add a solution of ammonia in methanol. The mass ratio of 2,4,6-trifluorobenzonitrile to Raney-Ni, ammonia, and methanol is reported as 1:(0.05-0.1):(1.5-2):(10-12).[5]

-

Seal the autoclave and purge with nitrogen, followed by hydrogen.

-

Pressurize the autoclave with hydrogen to a desired pressure (e.g., 1 MPa).[2][3][4][5]

-

Heat the reaction mixture to a specified temperature (e.g., 90 °C) with stirring.[2][3][4][5]

-

Maintain the reaction under these conditions for a set time (e.g., 8 hours) or until hydrogen uptake ceases.[2][3][4][5]

-

After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen.

-

Filter the reaction mixture to remove the Raney® Nickel catalyst.

-

Concentrate the filtrate under reduced pressure to remove the methanol.

-

The crude product can then be purified by distillation or extraction. For example, after distillation of methanol, the residue can be extracted with dichloromethane. The organic layer is then concentrated and the product is purified by vacuum distillation.[2][3][4]

Quantitative Data (Based on 2,4,6-Trifluorobenzonitrile Reduction)

| Parameter | Value | Reference |

| Starting Material | 2,4,6-Trifluorobenzonitrile (50 g) | [2][3][4] |

| Catalyst | Raney® Nickel (2.5 g) | [2][3][4] |

| Solvent | Methanol (500 g) | [2][3][4] |

| Additive | 25% Ammonia (75 g) | [2][3][4] |

| Temperature | 90 °C | [2][3][4] |

| Pressure | 1 MPa | [2][3][4] |

| Reaction Time | 8 hours | [2][3][4] |

| Product Yield | 43.6 g (85%) | [2][3][4] |

| Product Purity | 99% | [2][3][4] |

Visualization of Pathway 1

Caption: Synthesis of this compound via reduction of the corresponding nitrile.

Pathway 2: Reductive Amination of 2,4,5-Trifluorobenzaldehyde

Reductive amination offers a direct route to this compound from the corresponding aldehyde. This one-pot reaction typically involves the formation of an imine intermediate by reacting the aldehyde with an ammonia source, which is then reduced in situ.

Experimental Protocol: Reductive Amination with Ammonia

A general procedure for the reductive amination of aldehydes with ammonia using a metal hydride reagent can be adapted for this synthesis.[7]

Reaction:

Reagents and Equipment:

-

2,4,5-Trifluorobenzaldehyde

-

Ammonia source (e.g., aqueous ammonia, ammonium acetate)

-

Reducing agent (e.g., Sodium cyanoborohydride, Sodium triacetoxyborohydride)

-

Solvent (e.g., Methanol, Ethanol)

-

Standard laboratory glassware

-

Dissolve 2,4,5-trifluorobenzaldehyde in a suitable solvent such as methanol in a round-bottom flask.

-

Add a source of ammonia. An excess of ammonia is often used to favor the formation of the primary amine.

-

Stir the mixture at room temperature to facilitate the formation of the imine intermediate. The addition of a mild acid catalyst can sometimes accelerate this step.

-

Once the imine formation is deemed sufficient (can be monitored by TLC or other analytical methods), add the reducing agent portion-wise while maintaining the temperature.

-

Continue to stir the reaction mixture at room temperature until the reduction is complete.

-

Quench the reaction carefully, for example, with a saturated aqueous solution of sodium bicarbonate if using sodium triacetoxyborohydride.[8]

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).[8]

-

Combine the organic layers, dry over an anhydrous salt (e.g., Na2SO4), and concentrate under reduced pressure.[8]

-

The crude product can be purified by flash column chromatography.[8]

Quantitative Data

Specific quantitative data for the reductive amination of 2,4,5-trifluorobenzaldehyde is not available in the provided search results. However, a general gram-scale procedure for reductive amination is described.[8]

| Parameter | General Guideline | Reference |

| Aldehyde | 1 equivalent | [8] |

| Amine | 1.1 equivalents | [8] |

| Reducing Agent (NaBH(OAc)3) | 1.2 equivalents | [8] |

| Solvent | Ethyl Acetate | [8] |

| Temperature | Room Temperature | [8] |

| Reaction Time | 6 hours | [8] |

Visualization of Pathway 2

Caption: Reductive amination of 2,4,5-trifluorobenzaldehyde to the corresponding benzylamine.

Pathway 3: Amination of 2,4,5-Trifluorobenzyl Halides

This pathway involves the nucleophilic substitution of a halide on the benzylic carbon with an ammonia source. The starting 2,4,5-trifluorobenzyl halide can be prepared from the corresponding alcohol or directly from 1,2,4-trifluorobenzene.

Synthesis of the Precursor: 2,4,5-Trifluorobenzyl Halide

A method for the preparation of p-trifluoromethylaniline via high-pressure ammonolysis of p-trifluoromethyl chlorobenzene has been described, which suggests the feasibility of a similar reaction for fluorinated benzyl halides.[9]

Experimental Protocol: High-Pressure Ammonolysis

A general procedure for high-pressure ammonolysis can be adapted for the synthesis of this compound from the corresponding benzyl chloride or bromide.[9]

Reaction:

Reagents and Equipment:

-

2,4,5-Trifluorobenzyl chloride or bromide

-

Liquid ammonia

-

Catalyst (e.g., a mixture of cuprous chloride and copper powder)[9]

-

Solvent (e.g., methanol, ethanol, polyethylene glycol)[9]

-

Acid scavenger (e.g., sodium carbonate, sodium hydroxide)[9]

-

High-pressure autoclave

Procedure (Adapted from p-trifluoromethylaniline synthesis): [9]

-

Charge a high-pressure autoclave with 2,4,5-trifluorobenzyl halide, the catalyst, an acid scavenger, and the solvent.

-

Seal the autoclave and purge with nitrogen.

-

Introduce liquid ammonia into the autoclave.

-

Heat the reaction mixture to a high temperature (e.g., 200 °C) under high pressure (e.g., 10 MPa).[9]

-

Maintain these conditions for a specified duration (e.g., 10 hours).[9]

-

After the reaction, cool the autoclave to room temperature and vent the pressure.

-

Filter the reaction mixture to remove insoluble solids.

-

The product can be isolated from the filtrate by distillation under reduced pressure. Unreacted starting material may also be recovered.[9]

Quantitative Data (Based on p-trifluoromethylaniline synthesis)

| Parameter | Value | Reference |

| Starting Material | p-chlorobenzotrifluoride (300g) | [9] |

| Catalyst | Cuprous chloride (25g), Copper powder (10g) | [9] |

| Acid Scavenger | Sodium carbonate (90g) | [9] |

| Solvent | Polyethylene glycol (900g) | [9] |

| Ammonia | Liquid ammonia (150g) | [9] |

| Temperature | 200 °C | [9] |

| Pressure | 10 MPa | [9] |

| Reaction Time | 10 hours | [9] |

| Product Yield | 102g (with 150g recovered starting material) | [9] |

Visualization of Pathway 3

Caption: Synthesis of this compound via amination of a benzyl halide.

Conclusion

This technical guide has outlined three viable synthetic pathways to this compound, a crucial intermediate for the pharmaceutical and agrochemical industries. The choice of a particular route will depend on factors such as the availability and cost of starting materials, scalability, and the desired purity of the final product. While detailed experimental data for the specific synthesis of this compound is limited in the public domain, the provided protocols, adapted from closely related analogues, offer a solid foundation for laboratory and process development. Further optimization of reaction conditions will be necessary to achieve high yields and purity for this specific target molecule.

References

- 1. US6399807B1 - Method for production of 2,4,5-trifluoro-benzonitrile - Google Patents [patents.google.com]

- 2. 2,4,6-TRIFLUOROBENZYL AMINE | 214759-21-4 [amp.chemicalbook.com]

- 3. 2,4,6-TRIFLUOROBENZYL AMINE | 214759-21-4 [chemicalbook.com]

- 4. lookchem.com [lookchem.com]

- 5. CN106349083A - Preparation method of 2,4,6-trifluorobenzylamine - Google Patents [patents.google.com]

- 6. Raney nickel - Wikipedia [en.wikipedia.org]

- 7. Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination [organic-chemistry.org]

- 8. rsc.org [rsc.org]

- 9. CN103408436B - Method for preparing p-trifluoromethylaniline by performing high pressure ammonolysis - Google Patents [patents.google.com]

Spectroscopic Profile of 2,4,5-Trifluorobenzylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for 2,4,5-Trifluorobenzylamine, a compound of interest in medicinal chemistry and drug development. Due to its fluorinated aromatic structure, understanding its spectroscopic characteristics is crucial for its identification, characterization, and quality control in research and manufacturing settings. This document compiles available spectroscopic data and provides standardized experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for this compound. Please note that while a proton NMR (¹H NMR) spectrum is available, comprehensive experimental data for ¹³C NMR, ¹⁹F NMR, IR, and MS of this specific isomer were not found in readily accessible databases. Data for the related isomer, 2,4,6-Trifluorobenzylamine, is included for comparative purposes where available.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not available | Data not available | Data not available | Aromatic H |

| Data not available | Data not available | Data not available | CH₂ |

| Data not available | Data not available | Data not available | NH₂ |

Note: Specific chemical shift values and coupling constants for this compound are not publicly available. A representative ¹H NMR spectrum has been reported by ChemicalBook, but detailed peak assignments are not provided.[1]

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| Data not available | Aromatic C |

| Data not available | CH₂ |

Note: Experimental ¹³C NMR data for this compound is not currently available in public spectral databases.

Table 3: ¹⁹F NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| Data not available | F-2, F-4, F-5 |

Note: Experimental ¹⁹F NMR data for this compound is not currently available in public spectral databases.

Infrared (IR) Spectroscopy

Table 4: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Functional Group |

| Data not available | N-H stretch |

| Data not available | C-H stretch (aromatic) |

| Data not available | C-H stretch (aliphatic) |

| Data not available | C=C stretch (aromatic) |

| Data not available | C-F stretch |

| Data not available | N-H bend |

Note: A specific experimental IR spectrum for this compound is not publicly available. For primary amines, two N-H stretching bands are typically observed between 3300 and 3500 cm⁻¹.[2][3]

Mass Spectrometry (MS)

Table 5: Mass Spectrometry Data for this compound

| m/z | Ion |

| Data not available | [M]⁺ |

| Data not available | Fragment Ions |

Note: Experimental mass spectrometry data for this compound is not publicly available. The molecular weight of this compound is 161.12 g/mol .

Experimental Protocols

The following are detailed, generalized protocols for acquiring the spectroscopic data presented above. These protocols are based on standard laboratory practices for the analysis of organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

Ensure the sample is free of any particulate matter.

-

-

Instrument Parameters (¹H NMR):

-

Use a 400 MHz or higher field NMR spectrometer.

-

Acquire the spectrum at room temperature.

-

Set the spectral width to cover the expected range of proton signals (e.g., -1 to 12 ppm).

-

Use a sufficient number of scans to obtain a good signal-to-noise ratio (typically 8-16 scans).

-

Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

-

-

Instrument Parameters (¹³C NMR):

-

Use a 100 MHz or higher frequency for the corresponding proton frequency.

-

Acquire the spectrum with proton decoupling.

-

Set the spectral width to cover the expected range of carbon signals (e.g., 0 to 200 ppm).

-

A larger number of scans will be required compared to ¹H NMR to achieve an adequate signal-to-noise ratio (e.g., 128 scans or more).

-

Reference the chemical shifts to the deuterated solvent peaks.

-

2.1.2. ¹⁹F NMR Spectroscopy

-

Sample Preparation:

-

Prepare the sample as described for ¹H and ¹³C NMR.

-

-

Instrument Parameters:

-

Use an NMR spectrometer equipped with a fluorine probe.

-

Acquire the spectrum with proton decoupling to simplify the fluorine signals.

-

Set the spectral width to encompass the expected chemical shift range for aromatic fluorine atoms (a wide range, but typically between -100 and -170 ppm for fluorobenzenes).

-

Reference the chemical shifts to an external or internal fluorine standard (e.g., CFCl₃ at 0 ppm).

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small drop of liquid this compound directly onto the ATR crystal.

-

If the sample is a solid, place a small amount of the solid onto the crystal and apply pressure using the anvil.

-

-

Instrument Parameters:

-

Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Collect a background spectrum of the empty ATR crystal before running the sample.

-

Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

-

Mass Spectrometry (MS)

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., methanol, acetonitrile). The concentration will depend on the ionization technique and instrument sensitivity.

-

-

Instrument Parameters (Electron Ionization - EI):

-

Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Use a standard electron energy of 70 eV.

-

Acquire the mass spectrum over a mass range that includes the molecular ion and expected fragments (e.g., m/z 30-200).

-

-

Instrument Parameters (Electrospray Ionization - ESI):

-

Infuse the sample solution directly into the ESI source or introduce it via liquid chromatography (LC-MS).

-

Optimize the ESI source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas flow, and temperature) to achieve stable ionization and maximum signal intensity.

-

Acquire the spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

-

Visualizations

The following diagrams illustrate the general workflow of spectroscopic analysis and the logical relationship between the different spectroscopic techniques in the structural elucidation of a molecule like this compound.

Caption: General workflow for spectroscopic analysis.

Caption: Relationship between spectroscopic data and structure.

References

Reactivity profile of 2,4,5-Trifluorobenzylamine

An In-depth Technical Guide to the Reactivity Profile of 2,4,5-Trifluorobenzylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a fluorinated organic compound of significant interest in the fields of medicinal chemistry, agrochemistry, and materials science. Its structure, featuring a benzylamine core substituted with three fluorine atoms on the aromatic ring, imparts a unique combination of physicochemical properties and reactivity. The strong electron-withdrawing nature of the fluorine atoms profoundly influences the electron density of the aromatic ring and the basicity of the amine group, making it a versatile building block for the synthesis of complex molecules.

The incorporation of fluorine into drug candidates can enhance metabolic stability, binding affinity, and lipophilicity, thereby improving the overall pharmacokinetic and pharmacodynamic profile of the molecule. This guide provides a comprehensive overview of the synthesis, reactivity, and applications of this compound, with a focus on its utility in research and development.

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of this compound is provided below.

Physicochemical Properties

Quantitative data for this compound is summarized in the table below.

| Property | Value | Reference |

| CAS Number | 168644-93-7 | [1] |

| Molecular Formula | C₇H₆F₃N | [1] |

| Molecular Weight | 161.12 g/mol | [1] |

| Physical Form | Liquid | |

| Storage Temperature | 2-8°C, under inert atmosphere |

Spectroscopic Profile

The expected spectroscopic features for this compound are outlined below. These are critical for reaction monitoring and product characterization.

| Spectroscopy | Expected Features |

| ¹H NMR | - Ar-H: Multiplets in the aromatic region (~6.8-7.5 ppm), showing complex splitting due to H-F coupling. - -CH₂-: A singlet or doublet (if coupled to NH₂) around 3.8-4.2 ppm. - -NH₂: A broad singlet around 1.5-2.5 ppm, which is exchangeable with D₂O. |

| ¹³C NMR | - Ar-C: Multiple signals in the aromatic region (~110-160 ppm), with large C-F coupling constants (¹JCF ≈ 240-260 Hz, ²JCF ≈ 15-25 Hz). - -CH₂-: A signal around 40-45 ppm. |

| FTIR (cm⁻¹) | - N-H stretch: Two bands for the primary amine in the range of 3300-3500 cm⁻¹. - C-H stretch (aromatic): ~3030-3100 cm⁻¹. - C-H stretch (aliphatic): ~2850-2960 cm⁻¹. - C=C stretch (aromatic): ~1500-1600 cm⁻¹. - C-F stretch: Strong absorptions in the range of 1100-1300 cm⁻¹. |

Synthesis of this compound

A common and efficient method for the synthesis of this compound is the reduction of the corresponding nitrile, 2,4,5-trifluorobenzonitrile. This transformation can be achieved using various reducing agents, with catalytic hydrogenation being a prevalent choice for its clean conversion and high yield.

Detailed Experimental Protocol: Catalytic Hydrogenation of 2,4,5-Trifluorobenzonitrile

This protocol is adapted from established procedures for the reduction of similar fluorinated benzonitriles.[3]

Materials:

-

2,4,5-Trifluorobenzonitrile

-

Raney Nickel (or 10% Pd/C)

-

Methanol (or Ethanol)

-

Ammonia (25% in water, optional, to suppress secondary amine formation)

-

Hydrogen gas

-

High-pressure autoclave or hydrogenation apparatus

Procedure:

-

To a high-pressure autoclave, add 2,4,5-Trifluorobenzonitrile (1 equivalent).

-

Add methanol as the solvent (approx. 10 mL per gram of nitrile).

-

(Optional) Add aqueous ammonia (1.5 equivalents).

-

Carefully add the catalyst, Raney Nickel (5% by weight of the nitrile), under an inert atmosphere.

-

Seal the autoclave and purge the system with nitrogen gas, followed by hydrogen gas.

-

Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 1 MPa).

-

Heat the reaction mixture to the target temperature (e.g., 90°C) with vigorous stirring.[3]

-

Monitor the reaction progress by observing hydrogen uptake or by analytical techniques (TLC, GC-MS) on aliquots. The reaction is typically complete within 8-12 hours.[3]

-

After completion, cool the reactor to room temperature and carefully vent the excess hydrogen gas.

-

Purge the system with nitrogen.

-

Filter the reaction mixture through a pad of celite to remove the catalyst. Wash the celite pad with methanol.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel to afford pure this compound.

Reactivity Profile

The reactivity of this compound is dictated by two main features: the nucleophilic primary amine group and the electron-deficient aromatic ring.

Reactions at the Amino Group

The primary amine group is a potent nucleophile and readily participates in a variety of classical amine reactions.

The formation of an amide bond is one of the most critical reactions of this compound, serving as a linchpin in the synthesis of numerous pharmaceutical agents. Due to the electron-withdrawing effect of the trifluorinated ring, the basicity and nucleophilicity of the amine are slightly reduced compared to non-fluorinated benzylamine. Consequently, efficient coupling often requires the use of activating agents.

This is a general protocol for amide bond formation using HATU, a common and effective coupling reagent.[4]

Materials:

-

This compound

-

Carboxylic acid (1 equivalent)

-

HATU (1.1 equivalents)

-

N,N-Diisopropylethylamine (DIEA) (2.0 equivalents)

-

Anhydrous Dimethylformamide (DMF)

-

Standard work-up and purification reagents (Ethyl acetate, 1M HCl, saturated NaHCO₃, brine)

Procedure:

-

In a round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve the carboxylic acid (1 equivalent) in anhydrous DMF.

-

Add this compound (1.05 equivalents) to the solution.

-

Add DIEA (2.0 equivalents) to the reaction mixture and stir for 5 minutes.

-

Add HATU (1.1 equivalents) portion-wise to the stirring solution.

-

Allow the reaction to stir at room temperature for 4-12 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.

This compound can also undergo standard N-alkylation with alkyl halides and N-acylation with acid chlorides or anhydrides, typically in the presence of a non-nucleophilic base to scavenge the acid by-product.

Reactions on the Aromatic Ring

The trifluorinated benzene ring is highly electron-deficient, which significantly alters its reactivity compared to benzene.

The three strongly electron-withdrawing fluorine atoms deactivate the ring towards electrophilic attack. The -CH₂NH₂ group is an activating group. The directing effects of these substituents are as follows:

-

Fluorine: Deactivating, ortho, para-directing.

-

-CH₂NH₂: Activating, ortho, para-directing.

The available positions for substitution are C3 and C6. The combined electronic effects make predicting the outcome complex. However, the powerful deactivating effect of the three fluorine atoms generally makes electrophilic aromatic substitution challenging, requiring harsh reaction conditions.

The electron-deficient nature of the ring makes it susceptible to nucleophilic aromatic substitution. Strong nucleophiles can displace one of the fluorine atoms, particularly those activated by being ortho or para to another electron-withdrawing group. In this molecule, all fluorine atoms are ortho or para to other fluorine atoms, activating the entire ring for NAS. This reactivity pathway can be exploited to introduce other functional groups onto the aromatic core.

Applications in Drug Development

The 2,4,5-trifluorobenzyl moiety is a valuable pharmacophore in modern drug design. The fluorine atoms can:

-

Block Metabolic Oxidation: The C-F bond is very strong, preventing metabolic oxidation at that position and potentially increasing the drug's half-life.

-

Modulate pKa: The inductive effect of fluorine can alter the pKa of nearby functional groups, which can be crucial for receptor binding or solubility.

-

Enhance Binding Affinity: Fluorine can participate in favorable electrostatic interactions (e.g., with backbone amides in a protein binding pocket) or serve as a hydrogen bond acceptor.

While specific blockbuster drugs containing the this compound scaffold are not widely cited, this and similar building blocks are prevalent in patent literature for the development of inhibitors for various biological targets, including kinases, proteases, and G-protein coupled receptors.

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions.

| Hazard Information | Description |

| GHS Pictograms | |

| Signal Word | Danger |

| Hazard Statements | H314: Causes severe skin burns and eye damage. |

| Precautionary Statements | P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P310: Immediately call a POISON CENTER or doctor/physician. |

Note: This safety information is based on the H314 classification for similar benzylamines.[5] Always refer to the specific Safety Data Sheet (SDS) provided by the supplier before handling.

Handling and Storage:

-

Use only in a well-ventilated area, preferably in a chemical fume hood.

-

Avoid contact with skin, eyes, and clothing.

-

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

-

Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep under an inert atmosphere (e.g., nitrogen or argon) as it may be air-sensitive.[2]

Conclusion

This compound is a key synthetic intermediate whose reactivity is characterized by the nucleophilicity of its primary amine and the electron-deficient nature of its aromatic ring. The primary amine readily undergoes amide bond formation, a crucial reaction for its application in drug discovery. While the trifluorinated ring is deactivated towards electrophilic substitution, it is activated for nucleophilic substitution, offering alternative synthetic strategies. The strategic use of this building block allows for the introduction of a trifluorobenzyl moiety that can confer desirable pharmacokinetic properties to bioactive molecules. A thorough understanding of its reactivity profile, combined with appropriate safety measures, enables chemists to effectively utilize this versatile compound in the synthesis of novel chemical entities.

References

2,4,5-Trifluorobenzylamine CAS number and molecular formula.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,4,5-Trifluorobenzylamine, a key fluorinated building block in medicinal chemistry and material science. This document details its chemical identity, physicochemical properties, synthesis, and analytical methodologies, with a focus on its application in research and development.

Chemical Identity and Properties

This compound is a substituted aromatic amine with the chemical formula C₇H₆F₃N.[1] Its structure, featuring a trifluorinated phenyl ring, imparts unique electronic properties and metabolic stability, making it a valuable synthon in the design of novel therapeutic agents and advanced materials.

Table 1: Chemical Identifiers and Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 168644-93-7 | [1] |

| Molecular Formula | C₇H₆F₃N | [1] |

| Molecular Weight | 161.12 g/mol | [1] |

Synthesis of this compound

The synthesis of this compound can be achieved through the reduction of the corresponding nitrile, 2,4,5-trifluorobenzonitrile. While a specific detailed protocol for the 2,4,5-isomer is not widely published, a general approach involves catalytic hydrogenation. A plausible synthetic pathway is outlined below.

Synthesis of the Precursor: 2,4,5-Trifluorobenzonitrile

A common method for the synthesis of 2,4,5-trifluorobenzonitrile involves a Sandmeyer-type reaction starting from 2,4,5-trifluoroaniline.

Experimental Protocol: Synthesis of 2,4,5-Trifluorobenzonitrile

-

Diazotization: 2,4,5-trifluoroaniline is dissolved in an acidic medium (e.g., acetic acid or aqueous hydrochloric acid) and cooled to 0-5 °C. A solution of a nitrosating agent, such as nitrosylsulfuric acid or sodium nitrite, is added dropwise while maintaining the low temperature to form the diazonium salt.

-

Cyanation: The resulting diazonium salt solution is then added to a cooled solution of an alkali metal cyanide (e.g., sodium cyanide) and a copper(I) cyanide catalyst.

-

Work-up: The reaction mixture is neutralized and extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried, and the solvent is removed under reduced pressure to yield crude 2,4,5-trifluorobenzonitrile, which can be further purified by distillation.

Reduction of 2,4,5-Trifluorobenzonitrile to this compound

The final step involves the reduction of the nitrile group to a primary amine.

Experimental Protocol: Reduction of 2,4,5-Trifluorobenzonitrile

-

Reaction Setup: 2,4,5-Trifluorobenzonitrile is dissolved in a suitable solvent, such as methanol or ethanol, in a high-pressure reactor. A hydrogenation catalyst, typically Raney Nickel or Palladium on carbon, is added to the mixture.

-

Hydrogenation: The reactor is purged with nitrogen and then pressurized with hydrogen gas. The reaction is stirred at an elevated temperature and pressure until the reaction is complete, which can be monitored by techniques like TLC or GC-MS.

-

Work-up and Purification: Upon completion, the catalyst is filtered off. The solvent is removed under reduced pressure, and the resulting crude this compound can be purified by vacuum distillation.

Applications in Drug Development

Fluorinated building blocks like this compound are of significant interest in drug discovery. The incorporation of fluorine atoms into a drug candidate can enhance its metabolic stability by blocking sites of enzymatic oxidation, improve its binding affinity to target proteins through favorable electrostatic interactions, and increase its lipophilicity, which can aid in cell membrane permeability.

While specific drugs containing the this compound moiety are not prominently disclosed in public literature, its structural motifs are found in various classes of therapeutic agents. It serves as a versatile intermediate for the synthesis of more complex molecules, including potential kinase inhibitors, central nervous system agents, and antiviral compounds.

Analytical Methods

The purity and identity of this compound are critical for its use in synthesis. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are standard analytical techniques for its characterization.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method with UV detection is suitable for the quantitative analysis of this compound.

Table 2: Representative HPLC Method Parameters

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient elution with Acetonitrile and Water (with 0.1% Trifluoroacetic Acid or Formic Acid) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at approximately 270 nm |

| Injection Volume | 10 µL |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

Experimental Protocol: HPLC Analysis

-

Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) and perform serial dilutions to create calibration standards.

-

Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent.

-

Analysis: Inject the standards and samples onto the HPLC system and record the chromatograms.

-

Quantification: Construct a calibration curve by plotting the peak area versus the concentration of the standards. Determine the concentration of the sample from the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and purity assessment of volatile compounds like this compound.

Table 3: Representative GC-MS Method Parameters

| Parameter | Condition |

| Column | Non-polar capillary column (e.g., DB-5MS, 30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min) |

| Inlet Temperature | 250 °C |

| Oven Program | Start at a low temperature (e.g., 50 °C), ramp to a high temperature (e.g., 280 °C) |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |

| Scan Range | 50-500 amu |

Experimental Protocol: GC-MS Analysis

-

Sample Preparation: Dilute the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC inlet.

-

Separation and Detection: The compound is vaporized and separated on the GC column based on its boiling point and interaction with the stationary phase. The separated compound then enters the mass spectrometer, where it is ionized and fragmented.

-

Data Analysis: The resulting mass spectrum, which is a fingerprint of the molecule, is compared to spectral libraries for identification. The purity can be estimated from the relative peak areas in the chromatogram.

Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

This technical guide is intended for informational purposes for qualified professionals. All experimental work should be conducted in a controlled laboratory setting with appropriate safety precautions.

References

Physical properties of 2,4,5-Trifluorobenzylamine (boiling point, melting point, density)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available physical property data for 2,4,5-Trifluorobenzylamine, a fluorinated aromatic amine of interest in chemical synthesis and drug discovery. Due to a lack of experimentally determined data for this specific isomer in publicly accessible literature, this document also includes data for the closely related isomer, 2,4,6-Trifluorobenzylamine, for reference purposes. Furthermore, detailed experimental protocols for the determination of key physical properties are provided to guide researchers in their laboratory work.

Physical Properties

Table 1: Summary of Physical Properties for Trifluorobenzylamine Isomers

| Property | This compound | 2,4,6-Trifluorobenzylamine |

| CAS Number | 168644-93-7[1][2] | 214759-21-4[3][4][5] |

| Molecular Formula | C₇H₆F₃N[1][2] | C₇H₆F₃N[3][5] |

| Molecular Weight | 161.12 g/mol [1] | 161.12 g/mol [3][5] |

| Boiling Point | Data not available | 165 °C[6][7][8] |

| Melting Point | Data not available | Data not available[6] |

| Density | Data not available | 1.320 g/cm³[6][7][8] |

Experimental Protocols for Physical Property Determination

The following sections detail standardized methodologies for determining the boiling point, melting point, and density of organic compounds like this compound.

2.1. Boiling Point Determination (Siwoloboff Method)

Primary and secondary amines, such as trifluorobenzylamine, can engage in intermolecular hydrogen bonding, which leads to higher boiling points compared to alkanes of similar molecular weight[9][10][11][12]. The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.

Principle: A small amount of the liquid is heated in a test tube along with an inverted capillary tube. As the liquid is heated, the air trapped in the capillary tube expands and escapes. Upon cooling, the liquid is drawn into the capillary tube when the vapor pressure of the liquid equals the external pressure.

Procedure:

-

Place a few milliliters of the sample into a small test tube.

-

Invert a capillary tube (sealed at one end) and place it into the test tube with the liquid.

-

Attach the test tube to a thermometer.

-

Heat the apparatus slowly in a heating bath (e.g., oil bath).

-

Observe a steady stream of bubbles emerging from the inverted capillary as the liquid is heated.

-

Turn off the heat and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the liquid begins to enter the capillary tube.

2.2. Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For pure crystalline organic compounds, the melting point is typically a sharp, well-defined temperature range of 0.5-1.0°C. Impurities tend to lower and broaden the melting range[13].

Principle: A small, finely powdered sample of the solid is packed into a capillary tube and heated in a calibrated apparatus. The temperature range over which the substance melts is observed and recorded.

Procedure:

-

Ensure the sample is dry and finely powdered.

-

Pack the powdered sample into a capillary tube to a height of 1-2 cm by tapping the sealed end on a hard surface[14][15].

-

Place the capillary tube in a melting point apparatus (e.g., a Mel-Temp or Thiele tube).

-

Heat the apparatus rapidly to determine an approximate melting point.

-

Allow the apparatus to cool.

-

For an accurate measurement, heat the apparatus again, but more slowly (approximately 2°C per minute) as the temperature approaches the approximate melting point.

-

Record the temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the last crystal disappears (the end of melting). This range is the melting point of the substance.

2.3. Density Determination of a Liquid

Density is the mass of a substance per unit volume[16]. For liquids, this is typically measured in g/mL or g/cm³.

Principle: The mass of a known volume of the liquid is determined using a pycnometer or a volumetric flask and a balance.

Procedure:

-

Weigh a clean, dry volumetric flask (with its stopper) and record the mass (m₁).

-

Fill the volumetric flask to the calibration mark with the liquid sample.

-

Weigh the filled volumetric flask (with its stopper) and record the mass (m₂).

-

The mass of the liquid is m₂ - m₁.

-

The volume of the liquid is the calibrated volume of the flask (V).

-

Calculate the density (ρ) using the formula: ρ = (m₂ - m₁) / V.

An alternative method is the gravimetric buoyancy technique, which is based on Archimedes' principle[17]. This involves weighing a reference body (a sinker of known volume) in air and then in the liquid of unknown density[17]. The density of the liquid can then be calculated from the difference in these weights.

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the characterization of the physical properties of a chemical compound.

Caption: Workflow for the determination of physical properties of a chemical compound.

References

- 1. scbt.com [scbt.com]

- 2. This compound | 168644-93-7 [sigmaaldrich.com]

- 3. 2,4,6-Trifluorobenzylamine | C7H6F3N | CID 2777046 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2,4,6-Trifluorobenzylamine | 214759-21-4 [sigmaaldrich.com]

- 5. dev.klivon.com [dev.klivon.com]

- 6. lookchem.com [lookchem.com]

- 7. 2,4,6-TRIFLUOROBENZYL AMINE | 214759-21-4 [amp.chemicalbook.com]

- 8. 2,4,6-TRIFLUOROBENZYL AMINE | 214759-21-4 [chemicalbook.com]

- 9. 15.12 Physical Properties of Amines | The Basics of General, Organic, and Biological Chemistry [courses.lumenlearning.com]

- 10. 26.2 Amines – Physical Properties – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 11. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 12. cpha.tu.edu.iq [cpha.tu.edu.iq]

- 13. athabascau.ca [athabascau.ca]

- 14. scribd.com [scribd.com]

- 15. byjus.com [byjus.com]

- 16. alrasheedcol.edu.iq [alrasheedcol.edu.iq]

- 17. Density Determination of Solids and Liquids - EAG Laboratories [eag.com]

Solubility Profile of Trifluorobenzylamine Isomers: A Technical Examination

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the solubility of Trifluorobenzylamine, a topic of interest for professionals in chemical research and drug development. Extensive investigation into the solubility of 2,4,5-Trifluorobenzylamine reveals a significant lack of quantitative data in publicly available literature and chemical databases. Despite its commercial availability, specific solubility values in various organic and inorganic solvents have not been documented in scientific papers or supplier technical data sheets.

In contrast, some solubility information is available for the isomeric compound, 2,4,6-Trifluorobenzylamine . While this data is not a direct substitute, it can offer some insights into the general solubility characteristics of trifluorobenzylated amines. This guide presents the available data for the 2,4,6-isomer and provides a generalized experimental protocol for determining the solubility of compounds such as this compound.

Solubility of 2,4,6-Trifluorobenzylamine

Available data for 2,4,6-Trifluorobenzylamine indicates its solubility in a limited number of solvents. The following table summarizes the known qualitative and quantitative solubility information for this isomer.

| Solvent | Temperature (°C) | Solubility |

| Water | 25 | Slightly Soluble (1.2 g/L)[1][2][3] |

| Dimethyl Sulfoxide (DMSO) | Not Specified | Slightly Soluble |

| Methanol | Not Specified | Slightly Soluble |

Note: The data presented is for 2,4,6-Trifluorobenzylamine and should be used as a general reference for the trifluorobenzylamine class, not as a direct representation for the 2,4,5-isomer.

Experimental Protocol for Solubility Determination

For researchers requiring precise solubility data for this compound, direct experimental measurement is necessary. The following is a generalized protocol based on the isothermal shake-flask method, a common technique for determining the equilibrium solubility of a compound in a specific solvent.

Objective: To determine the equilibrium solubility of this compound in a selected solvent at a controlled temperature.

Materials:

-

This compound

-

High-purity solvent of interest

-

Analytical balance

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector

-

Syringe filters (solvent-compatible, e.g., PTFE)

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The amount of solute should be sufficient to ensure that a solid phase remains after equilibrium is reached.

-

Equilibration: Place the vial in a thermostatically controlled shaker set to the desired temperature. Agitate the mixture for a sufficient period (e.g., 24-72 hours) to ensure that equilibrium is reached. The system is considered to be at equilibrium when the concentration of the solute in the solution remains constant over time.

-

Phase Separation: After equilibration, allow the vial to stand undisturbed at the set temperature to allow the undissolved solid to settle. Subsequently, centrifuge the vial to ensure complete separation of the solid and liquid phases.

-

Sample Withdrawal and Dilution: Carefully withdraw an aliquot of the clear supernatant using a pre-warmed (or cooled to the experimental temperature) pipette. To prevent precipitation, immediately dilute the aliquot with a known volume of the solvent.

-

Quantification: Analyze the diluted sample using a validated HPLC or GC method to determine the concentration of this compound.

-

Calculation: Calculate the solubility of the compound in the solvent at the specified temperature based on the measured concentration and the dilution factor.

The following diagram illustrates the general workflow for this experimental protocol.

Caption: Experimental workflow for solubility determination.

Logical Relationship in Solubility Studies

The determination of a compound's solubility is a critical step in many scientific and industrial processes. The following diagram outlines the logical progression from the initial need for solubility data to its application.

Caption: Logical flow in a solubility assessment project.

References

The Unseen Architect: An In-depth Technical Guide to the Electronic Effects of Fluorine Atoms on the Benzylamine Moiety

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry. Its unique electronic properties—high electronegativity, small size, and the ability to form strong C-F bonds—profoundly influence a molecule's pKa, conformation, metabolic stability, and binding affinity. This technical guide delves into the nuanced electronic effects of fluorine substitution on the benzylamine moiety, a prevalent structural motif in pharmaceuticals. Through a comprehensive review of quantitative data, detailed experimental protocols, and visual representations of key concepts, this document aims to provide researchers with a thorough understanding of how to harness the power of fluorine in rational drug design.

Quantitative Analysis of Electronic Effects

The electronic influence of fluorine on the benzene ring is a combination of a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating resonance effect (+M). The net effect is dependent on the position of the fluorine atom relative to the benzylamine substituent. This is quantitatively described by Hammett substituent constants (σ) and the resulting changes in the basicity (pKa) of the benzylamine.

Hammett Substituent Constants

The Hammett equation, log(K/K₀) = σρ, provides a framework for quantifying the electronic effect of a substituent on a reaction center. The substituent constant, σ, is a measure of the electronic effect of a substituent, while the reaction constant, ρ, is a measure of the sensitivity of the reaction to substituent effects. For the ionization of benzoic acids, the parent reaction for which σ values are derived, a positive σ value indicates an electron-withdrawing group that increases acidity, while a negative σ value indicates an electron-donating group that decreases acidity.

The table below summarizes the Hammett constants for fluorine and the trifluoromethyl group, another common fluorine-containing substituent.

| Substituent | σ_meta_ | σ_para_ | Inductive Effect (σ_I_) | Resonance Effect (σ_R_) |

| -F | 0.34 | 0.06 | 0.51 | -0.34 |

| -CF₃ | 0.43 | 0.54 | - | - |

Data sourced from various compilations of Hammett constants.

At the meta position, the effect of fluorine is primarily inductive, resulting in a significant electron-withdrawing effect as indicated by the positive σ_meta_ value. At the para position, the electron-donating resonance effect partially counteracts the strong inductive effect, leading to a much smaller, yet still electron-withdrawing, net effect. The trifluoromethyl group is strongly electron-withdrawing at both positions due to the cumulative inductive effect of the three fluorine atoms.

Impact on Basicity (pKa) of Fluorinated Benzylamines

The electronic effects of fluorine directly impact the basicity of the benzylamine nitrogen atom. Electron-withdrawing groups decrease the electron density on the nitrogen, making it a weaker base and thus lowering its pKa. The pKa values for benzylamine and its monofluoro-substituted isomers are presented below. A lower pKa value indicates a weaker base.

| Compound | pKa of Conjugate Acid |

| Benzylamine | 9.35 |

| 2-Fluorobenzylamine | 8.70 (Predicted)[1] |

| 3-Fluorobenzylamine | 8.95 |

| 4-Fluorobenzylamine | 9.15 |

Experimental pKa values for 3- and 4-fluorobenzylamine are from the IUPAC Digitized pKa Dataset. The pKa for 2-fluorobenzylamine is a predicted value.

As expected, all fluorinated benzylamines are less basic than the parent compound. The effect is most pronounced for the ortho isomer due to the proximity of the electron-withdrawing fluorine atom to the amino group (a through-space inductive effect). The meta isomer shows a greater decrease in basicity compared to the para isomer, consistent with the Hammett constants where the inductive effect dominates at the meta position, while the resonance effect partially mitigates the inductive effect at the para position.

Conformational Effects of Fluorine Substitution

Beyond purely electronic effects, the substitution of hydrogen with fluorine, particularly at the ortho position, can impose significant conformational constraints on the benzylamine moiety. This can be due to steric hindrance or the formation of intramolecular hydrogen bonds between the fluorine atom and the amine protons. These conformational changes can have profound implications for a molecule's ability to bind to its biological target. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating these conformational preferences in solution.

Experimental Protocols

Synthesis of Fluorinated Benzylamines: Reductive Amination

Reductive amination is a widely used and versatile method for the synthesis of amines, including fluorinated benzylamines. The following is a representative protocol for the synthesis of 4-fluorobenzylamine from 4-fluorobenzaldehyde.

Materials:

-

4-Fluorobenzaldehyde

-

Ammonia (aqueous solution, e.g., 28%) or ammonium acetate

-

Sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Methanol or Tetrahydrofuran (THF)

-

Dichloromethane or Ethyl acetate for extraction

-

Anhydrous magnesium sulfate or sodium sulfate

-

Hydrochloric acid (for salt formation and purification, optional)

-

Sodium hydroxide (for neutralization, optional)

Procedure:

-

Imine Formation: In a round-bottom flask, dissolve 4-fluorobenzaldehyde (1 equivalent) in methanol. Add an excess of the ammonia source (e.g., 3-5 equivalents of ammonium acetate or a concentrated aqueous ammonia solution). Stir the mixture at room temperature. The reaction can be monitored by TLC or GC-MS for the disappearance of the aldehyde and the formation of the corresponding imine.

-

Reduction: Once imine formation is complete or has reached equilibrium, cool the reaction mixture in an ice bath. Cautiously add the reducing agent (e.g., sodium borohydride, 1.5-2 equivalents) portion-wise to control the exothermic reaction and gas evolution.

-

Work-up: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours or until completion. Quench the reaction by the slow addition of water. Remove the organic solvent under reduced pressure.

-

Extraction: Extract the aqueous residue with an organic solvent like dichloromethane or ethyl acetate (3 x volume of aqueous layer). Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-fluorobenzylamine.

-

Further Purification (Optional): The product can be further purified by distillation under reduced pressure or by conversion to its hydrochloride salt by treatment with HCl, followed by recrystallization and subsequent neutralization to retrieve the free base.

Determination of pKa by Potentiometric Titration

Materials:

-

Fluorinated benzylamine sample (high purity)

-

Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M, carbonate-free)

-

Potassium chloride (KCl) for maintaining ionic strength

-

Deionized, degassed water

-

Calibrated pH meter and electrode

-

Burette

-

Magnetic stirrer and stir bar

Procedure:

-

Sample Preparation: Accurately weigh a sample of the fluorinated benzylamine and dissolve it in a known volume of deionized water containing a background electrolyte (e.g., 0.1 M KCl) to maintain constant ionic strength.

-

Acidification: Add a known excess of standardized HCl to fully protonate the amine.

-

Titration: Titrate the solution with the standardized NaOH solution, adding small increments of the titrant and recording the pH after each addition, allowing the reading to stabilize.

-

Data Analysis: Plot the pH versus the volume of NaOH added. The equivalence point is the point of maximum slope on the titration curve. The pKa is equal to the pH at the half-equivalence point. More sophisticated analysis can be performed using derivative plots or specialized software to determine the precise pKa value.

Conformational Analysis by ¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique for studying the local environment of fluorine atoms in a molecule. Chemical shifts and coupling constants are sensitive to conformational changes.

Procedure:

-

Sample Preparation: Dissolve the fluorinated benzylamine in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Data Acquisition: Acquire a standard one-dimensional ¹⁹F NMR spectrum. If proton coupling is observed, a proton-decoupled ¹⁹F spectrum should also be acquired.

-

Advanced Experiments (Optional): For more detailed conformational analysis, two-dimensional NMR experiments such as ¹H-¹⁹F HETCOR or HOESY can be performed to identify through-bond and through-space correlations, respectively. These experiments can help elucidate the proximity of the fluorine atom to other parts of the molecule, providing insights into its preferred conformation. Variable temperature NMR studies can also be conducted to study dynamic processes and conformational equilibria.

Structural Elucidation by Single-Crystal X-ray Diffraction

This technique provides the most definitive three-dimensional structure of a molecule in the solid state.

Procedure:

-

Crystal Growth: Grow single crystals of the fluorinated benzylamine of suitable quality and size (typically > 0.1 mm in all dimensions). This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, layering).

-

Data Collection: Mount a suitable crystal on a diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is collected as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using computational methods to generate an initial electron density map, from which the atomic positions are determined. The structural model is then refined to best fit the experimental data.

Visualizing Electronic and Synthetic Pathways

Inductive vs. Resonance Effects of Fluorine

The following diagram illustrates the dual electronic nature of a fluorine substituent at the para position of a benzylamine.

Caption: Electronic effects of a fluorine substituent on the benzylamine moiety.

General Workflow for Synthesis and Analysis

The logical flow from synthesis to detailed characterization of a fluorinated benzylamine is depicted below.

Caption: Workflow for the synthesis and analysis of fluorinated benzylamines.

References

Technical Guide to the Health and Safety of 2,4,5-Trifluorobenzylamine

Hazard Identification and Classification

Based on data from analogous compounds, 2,4,5-Trifluorobenzylamine is anticipated to be a corrosive substance that can cause severe skin burns and eye damage. It may also cause respiratory irritation.

Anticipated GHS Classification (based on 2,4,6-Trifluorobenzylamine):

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory system)[1]

Signal Word: Danger[1]

Hazard Statements:

Physical and Chemical Properties

The following data is for the isomer 2,4,6-Trifluorobenzylamine and should be used as an estimate for this compound.

| Property | Value |

| Molecular Formula | C7H6F3N |

| Molecular Weight | 161.12 g/mol |

| Boiling Point | 165°C[4][5] |

| Flash Point | 63°C[4][5] |

| Density | 1.320 g/cm³ |

| Vapor Pressure | 1.93 mmHg at 25°C |

| Water Solubility | Slightly soluble (1.2 g/L at 25°C)[4][5] |

| Appearance | Colorless liquid (anticipated) |

| Odor | Amine-like (anticipated)[6] |

Experimental Protocols: Safe Handling and Storage

Handling:

-

Work in a well-ventilated area, preferably in a chemical fume hood.[1]

-

Avoid breathing vapors or mist.[1]

-

Do not get in eyes, on skin, or on clothing.[1]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1]

-

Wash hands thoroughly after handling.[1]

-

Keep away from heat, sparks, and open flames.[7]

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]

-

Store in a corrosives area.[1]

-

Keep under an inert atmosphere (e.g., nitrogen or argon) as the compound may be air-sensitive.[4]

-

Store locked up.[1]

Personal Protective Equipment (PPE)

| Protection Type | Recommended Equipment | Specifications & Rationale |

| Eye and Face Protection | Chemical splash goggles and face shield | Goggles should meet EN166 or OSHA 29 CFR 1910.133 standards. A face shield provides additional protection against splashes.[1] |

| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Check the manufacturer's resistance data for the specific glove type. |

| Body Protection | Laboratory coat | A flame-retardant and chemical-resistant lab coat should be worn. |

| Respiratory Protection | Air-purifying respirator with appropriate cartridges | If working outside a fume hood or if ventilation is inadequate, use a NIOSH-approved respirator with cartridges suitable for organic vapors and amines.[1][3] |

First-Aid Measures

Immediate medical attention is required in case of exposure.[1]

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3][8] |

| Skin Contact | Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[1][8] Seek immediate medical attention. |

| Eye Contact | Immediately rinse the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][3] Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting.[1] Rinse the mouth with water. Never give anything by mouth to an unconscious person.[3] Seek immediate medical attention. |

Fire-Fighting Measures

Suitable Extinguishing Media:

-

Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[3]

Specific Hazards:

-

Thermal decomposition can produce toxic and irritating gases, including nitrogen oxides, carbon monoxide, carbon dioxide, and hydrogen fluoride.

Fire-Fighting Procedures:

-

Wear a self-contained breathing apparatus (SCBA) and full protective gear.[1]

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE, including respiratory protection.[3]

-

Environmental Precautions: Prevent the chemical from entering drains or waterways.[3]

-

Containment and Cleanup: Absorb the spill with an inert material (e.g., sand, earth, or vermiculite).[1] Collect the absorbed material into a suitable, labeled container for disposal.

Toxicological Information

No specific toxicological data for this compound was found. Based on data for the 2,4,6-isomer, the toxicological properties have not been fully investigated.[1] It is presumed to be a corrosive material.[1]

Anticipated Health Effects:

-

Acute Effects: Causes severe burns to the skin, eyes, and respiratory tract upon contact. Ingestion can cause severe damage to the gastrointestinal tract.[1]

-

Chronic Effects: No information is available.

Visualizations

Caption: Hazard Identification and Response Flowchart

Caption: Spill and Exposure Response Workflow

References

- 1. fishersci.com [fishersci.com]

- 2. 2,4,6-Trifluorobenzylamine | C7H6F3N | CID 2777046 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. capotchem.cn [capotchem.cn]

- 4. lookchem.com [lookchem.com]

- 5. 2,4,6-TRIFLUOROBENZYL AMINE | 214759-21-4 [amp.chemicalbook.com]

- 6. fishersci.fr [fishersci.fr]

- 7. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 8. en.hesperian.org [en.hesperian.org]

Methodological & Application

Application Notes: 2,4,5-Trifluorobenzylamine in the Synthesis of Pharmaceutical Intermediates

Introduction

2,4,5-Trifluorobenzylamine is a fluorinated aromatic amine that serves as a valuable building block in the synthesis of pharmaceutical intermediates. The incorporation of fluorine atoms into active pharmaceutical ingredients (APIs) can significantly enhance their metabolic stability, bioavailability, and binding affinity to target proteins. This document provides detailed application notes and protocols for the use of this compound, with a specific focus on its application in the synthesis of a key intermediate for the antidiabetic drug, Sitagliptin.

Key Application: Synthesis of Sitagliptin Intermediate

A primary application of the 2,4,5-trifluorophenyl moiety is in the synthesis of the dipeptidyl peptidase-4 (DPP-4) inhibitor Sitagliptin, used for the treatment of type 2 diabetes. The key chiral intermediate in the synthesis of Sitagliptin is (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid. This compound can be utilized as an amino donor in a biocatalytic transamination reaction to produce this crucial intermediate.

Biological Context: Sitagliptin's Mechanism of Action

Sitagliptin functions by inhibiting the DPP-4 enzyme, which is responsible for the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By preventing their degradation, Sitagliptin increases the levels of active incretins, which in turn stimulate insulin release and suppress glucagon secretion in a glucose-dependent manner, thereby lowering blood glucose levels.

Experimental Protocols

The following protocols outline the synthesis of a key Sitagliptin intermediate using this compound in a biocatalytic transamination reaction.